4-Bromo-7-nitroquinoline
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Overview
Description
4-Bromo-7-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of bromine and nitro groups in the quinoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method includes the bromination of 7-nitroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Substituted quinoline derivatives.
Reduction: 4-Bromo-7-aminoquinoline.
Oxidation: Quinoline N-oxides.
Scientific Research Applications
4-Bromo-7-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-nitroquinoline involves its interaction with cellular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. The bromine atom enhances the compound’s ability to interact with biological macromolecules, increasing its potency.
Comparison with Similar Compounds
- 4-Chloro-7-nitroquinoline
- 4-Fluoro-7-nitroquinoline
- 4-Iodo-7-nitroquinoline
Comparison: 4-Bromo-7-nitroquinoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interaction with biological targets.
Properties
IUPAC Name |
4-bromo-7-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOHOYWWIXLLDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583003 |
Source
|
Record name | 4-Bromo-7-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933486-43-2 |
Source
|
Record name | 4-Bromo-7-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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